GSK2033

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

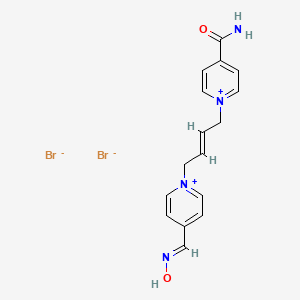

C16H18Br2N4O2 |

|---|---|

Molecular Weight |

458.1 g/mol |

IUPAC Name |

1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide dibromide |

InChI |

InChI=1S/C16H16N4O2.2BrH/c17-16(21)15-5-11-20(12-6-15)8-2-1-7-19-9-3-14(4-10-19)13-18-22;;/h1-6,9-13H,7-8H2,(H-,17,21);2*1H/b2-1+;; |

InChI Key |

YUWPKVJHGHLJKW-SEPHDYHBSA-N |

Isomeric SMILES |

C1=C[N+](=CC=C1/C=N/O)C/C=C/C[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-] |

Canonical SMILES |

C1=C[N+](=CC=C1C=NO)CC=CC[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of GSK2033

Disclaimer: Contrary to the initial query, extensive research of publicly available scientific literature indicates that GSK2033 is not a RIPK1 inhibitor involved in the necroptosis pathway. Instead, this compound is consistently identified and characterized as a potent antagonist and inverse agonist of the Liver X Receptors (LXRs), specifically LXRα and LXRβ. This guide will therefore focus on its well-documented mechanism of action as an LXR antagonist.

Executive Summary

This compound is a small molecule that functions as a potent antagonist of Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in the regulation of lipid metabolism, cholesterol homeostasis, and inflammation.[1] It exhibits high-affinity binding to both LXRα and LXRβ isoforms, effectively suppressing the basal transcriptional activity of these receptors.[2] Furthermore, this compound demonstrates inverse agonist properties by promoting the recruitment of corepressor proteins to LXR, leading to the downregulation of LXR target gene expression.[2] While effective in cell-based assays, in vivo studies have revealed that this compound is a promiscuous compound, interacting with other nuclear receptors, which can lead to unexpected physiological outcomes.[2][3]

Core Mechanism of Action: LXR Antagonism and Inverse Agonism

The primary mechanism of action of this compound is its ability to bind to and inhibit the activity of LXRα and LXRβ. LXRs are transcription factors that, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes to regulate their expression.[4]

This compound disrupts this process through a dual mechanism:

-

Antagonism: this compound competes with endogenous LXR agonists for binding to the ligand-binding domain of the receptor. This prevents the conformational changes necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of LXR target genes.[2]

-

Inverse Agonism: Beyond simple antagonism, this compound actively promotes a conformational state in LXR that facilitates the recruitment of corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR).[2] This active repression leads to a suppression of even the basal (ligand-independent) transcriptional activity of LXR.[2]

Key LXR target genes that are downregulated by this compound in vitro include those involved in cholesterol efflux and lipid metabolism, such as ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and sterol regulatory element-binding protein 1c (SREBP-1c).[5][6]

Quantitative Data

The potency of this compound as an LXR antagonist has been quantified in various cellular assays.

| Parameter | LXRα | LXRβ | Cell Line | Assay Type | Reference |

| pIC50 | 7 | 7.4 | - | - | [7] |

| IC50 | 17 nM | 9 nM | HEK293 | LXRE-driven luciferase reporter | [2] |

| IC50 | 52 nM | 10 nM | HEK293 | ABCA1-driven luciferase reporter | [2] |

| IC50 | 0.1 µM | 0.398 µM | - | LXR Transactivation Assay | [5] |

Experimental Protocols

4.1. Cell-Based Cotransfection and Luciferase Reporter Assays

These assays are fundamental for determining the antagonist and inverse agonist activity of this compound.

-

Objective: To quantify the ability of this compound to suppress the transcriptional activity of LXRα and LXRβ.

-

Methodology:

-

HEK293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[2]

-

Cells are transiently cotransfected with expression vectors for full-length LXRα or LXRβ, along with a luciferase reporter plasmid containing either a generic DR4 LXRE or a specific LXR target gene promoter like ABCA1.[2]

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[7]

-

After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

The dose-dependent suppression of luciferase activity is used to calculate IC50 values.[2]

-

4.2. Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to confirm the effect of this compound on the expression of endogenous LXR target genes.

-

Objective: To measure the change in mRNA levels of LXR target genes in response to this compound treatment.

-

Methodology:

-

Human cell lines such as HepG2 (liver) or THP-1 (monocyte/macrophage) are cultured in appropriate media (e.g., minimal essential medium for HepG2).[7]

-

Cells are treated with this compound (e.g., 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[2]

-

Total RNA is extracted from the cells using a suitable kit.[8]

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using primers specific for LXR target genes (e.g., FASN, SREBP-1c, ABCA1) and a housekeeping gene for normalization.[2][9]

-

The relative change in gene expression is calculated.

-

4.3. Coactivator/Corepressor Recruitment Assays

These assays directly assess the inverse agonist properties of this compound.

-

Objective: To determine if this compound induces the recruitment of corepressor peptides to LXR.

-

Methodology:

-

A Luminex-based assay can be employed.[2]

-

LXRα protein is incubated with either a coactivator peptide (e.g., from SRC1) or a corepressor peptide (e.g., from NCoR).[2]

-

The complex is treated with an LXR agonist (e.g., T0901317), this compound, or a vehicle control.[2]

-

The degree of peptide recruitment is quantified. The results are expected to show that while an agonist increases coactivator recruitment, this compound suppresses it and actively induces the recruitment of the corepressor peptide.[2]

-

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of LXR controls the polarization of human inflammatory macrophages through upregulation of MAFB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

biological function of GSK2033 in lipid metabolism

An In-Depth Technical Guide to the Biological Function of GSK2033 in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic antagonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are pivotal regulators of cholesterol, fatty acid, and glucose metabolism. Developed as a tool to probe LXR biology and as a potential therapeutic agent, this compound has been shown to function as an LXR inverse agonist in cellular models, effectively suppressing the transcription of LXR target genes involved in lipogenesis and cholesterol transport. However, its behavior in vivo has revealed a more complex pharmacological profile. In animal models of metabolic disease, this compound exhibits unexpected, paradoxical effects on lipogenic gene expression, largely attributed to its promiscuous activity on other nuclear receptors. This guide provides a comprehensive technical overview of this compound's function in lipid metabolism, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Core Mechanism of Action: LXR Antagonism

Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[1] In the presence of endogenous oxysterol ligands, this complex recruits coactivators to stimulate the transcription of genes that control lipid synthesis and transport.

This compound functions as an antagonist and inverse agonist by binding to the LXR ligand-binding domain. This action prevents the recruitment of transcriptional coactivators and instead promotes the recruitment of corepressor complexes, leading to the suppression of basal LXR activity and a reduction in the expression of its target genes.[1] In cell-based cotransfection assays, this compound effectively reduces the basal transcriptional activity of both LXRα and LXRβ.[1]

Caption: LXR signaling pathway and the antagonistic action of this compound.

Quantitative Data: In Vitro vs. In Vivo Effects

A significant dichotomy exists between the effects of this compound observed in cell culture and those in animal models. While it performs as an effective LXR antagonist in vitro, its in vivo activity is confounded by off-target effects.[1][2]

Table 1: In Vitro Potency of this compound in Cell-Based Assays

| Assay Type | Target | Cell Line | IC₅₀ Value | Source |

| LXRE-driven Luciferase Reporter | LXRα | HEK293 | 17 nM | [1] |

| LXRE-driven Luciferase Reporter | LXRβ | HEK293 | 9 nM | [1] |

| ABCA1-driven Luciferase Reporter | LXRα | HEK293 | 52 nM | [1] |

| ABCA1-driven Luciferase Reporter | LXRβ | HEK293 | 11 nM | [1] |

Table 2: Effect of this compound on Lipogenic Gene Expression

| Condition | Gene | Model System | Treatment | Result | Source |

| In Vitro | FASN | HepG2 cells | 10 µM this compound (24h) | Suppression (p < 0.05) | [1] |

| In Vitro | SREBP-1c | HepG2 cells | 10 µM this compound (24h) | Suppression (p < 0.05) | [1] |

| In Vivo | Fasn | DIO Mice | 30 mg/kg/day (1 month) | Induction | [1][3] |

| In Vivo | Srebp-1c | DIO Mice | 30 mg/kg/day (1 month) | Induction | [1][3] |

| In Vivo | Scd-1 | DIO Mice | 30 mg/kg/day (1 month) | Trend towards repression | [1] |

Table 3: Effect of this compound on In Vivo Metabolic Parameters

| Parameter | Model System | Treatment | Result | Source |

| Hepatic Triglycerides | DIO Mice | 30 mg/kg/day (1 month) | No significant effect | [1] |

| Plasma Triglycerides | DIO Mice | 30 mg/kg/day (1 month) | No significant effect | [1] |

| Hepatic Steatosis | DIO Mice | 30 mg/kg/day (1 month) | No significant effect | [1][2] |

The Paradox of In Vivo Activity: Promiscuity and Off-Target Effects

The unexpected induction of lipogenic genes in vivo led to further investigation of this compound's specificity. Cotransfection assays revealed that this compound is promiscuous, activating a number of other nuclear receptors expressed in the liver that can alter metabolic gene expression.[1] This off-target activity likely overrides its intended LXR antagonism in a complex in vivo system, explaining the lack of efficacy in reducing hepatic steatosis.[1][2][4]

Caption: On-target vs. off-target activity of this compound.

Experimental Protocols

In Vitro Gene Expression Analysis in HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in standard growth medium.

-

Treatment: Cells are treated for 24 hours with this compound at a concentration of 10 µM. A vehicle control (e.g., DMSO) is run in parallel.[1]

-

RNA Isolation: Total RNA is isolated from the treated cells using a commercial kit (e.g., Qiagen RNeasy).[1]

-

cDNA Synthesis: The isolated RNA is reverse transcribed into cDNA using a script kit (e.g., Bio-Rad iScript).[1]

-

Quantitative PCR (qPCR): qPCR analysis is performed using a SYBR green-based kit on a real-time PCR system. Gene expression levels of FASN and SREBP1c are measured. Data is normalized to a reference gene, such as cyclophilin B. The ddCt method is used for relative quantification.[1]

In Vivo Efficacy Study in a NAFLD Mouse Model

-

Animal Model: Diet-induced obese (DIO) C57BL/6J mice are used as a model of non-alcoholic fatty liver disease (NAFLD).[1]

-

Dosing Regimen: Mice are administered this compound once daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg for one month. A vehicle-treated control group is included.[1]

-

Sample Collection: At the end of the treatment period, mice are euthanized, and plasma and liver tissue are collected for analysis.[1]

-

Gene Expression Analysis: RNA is isolated from liver tissue (e.g., Trizol preparation), converted to cDNA, and analyzed by qPCR for lipogenic genes (Fasn, Srebp-1c, Scd-1). Gapdh is used as the reference gene.[1]

-

Metabolic Analysis: Hepatic lipid content (triglycerides) is measured from liver homogenates. Plasma triglyceride levels are determined from blood samples.[1]

Caption: Workflow for in vitro vs. in vivo analysis of this compound.

Conclusion for Drug Development

The case of this compound serves as a critical lesson in drug development, highlighting the potential for divergence between in vitro and in vivo results. While this compound is a valuable chemical probe for studying LXR biology in controlled cellular systems, its promiscuity renders it unsuitable for in vivo applications aimed at suppressing hepatic lipogenesis. The off-target effects not only negate the intended therapeutic action but also lead to a paradoxical outcome. This underscores the importance of comprehensive specificity profiling early in the drug discovery pipeline. For researchers targeting LXRs, the development of highly selective, tissue-specific modulators remains a key challenge and a priority for creating effective therapies for metabolic diseases like NAFLD.[1][5]

References

- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease. | Semantic Scholar [semanticscholar.org]

- 5. Targeting Liver X Receptors for the Treatment of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of GSK2033: A Technical Guide

Abstract

GSK2033 is a well-characterized small molecule initially identified as a potent antagonist and inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are critical nuclear receptors that regulate lipid metabolism, inflammation, and cholesterol homeostasis. While this compound has been instrumental in elucidating LXR signaling, subsequent research has revealed a more complex pharmacological profile. This technical guide provides an in-depth overview of the known downstream targets of this compound, detailing its effects on LXR-mediated pathways and its significant off-target activities on other nuclear receptors. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and molecular biology.

Introduction

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated transcription factors that play a central role in maintaining metabolic homeostasis. Upon activation by endogenous oxysterols, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. This compound was developed as a tool compound to probe the physiological functions of LXRs through their inhibition. In cell-based assays, this compound effectively functions as an LXR inverse agonist, suppressing the basal transcription of LXR target genes by promoting the recruitment of corepressor proteins.[1]

However, in vivo studies have unveiled a more nuanced activity profile for this compound. Unexpectedly, in animal models of non-alcoholic fatty liver disease (NAFLD), this compound was observed to induce, rather than suppress, the expression of certain lipogenic genes.[1][2] This paradoxical effect has been attributed to the promiscuous nature of this compound, which interacts with a range of other nuclear receptors, including the glucocorticoid receptor (GR), pregnane (B1235032) X receptor (PXR), and farnesoid X receptor (FXR).[1][3] This guide aims to dissect the downstream consequences of this compound's polypharmacology, providing researchers with the necessary data and methodologies to critically evaluate its use in experimental settings.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound on Liver X Receptors

| Assay Type | Target | Effect | IC₅₀ Value | Cell Line | Reference |

| Cotransfection Assay | LXRα (full-length) | Inverse Agonism | 17 nM | HEK293 | [1][4] |

| Cotransfection Assay | LXRβ (full-length) | Inverse Agonism | 9 nM | HEK293 | [1][4] |

| Reporter Gene Assay | ABCA1 promoter-Luciferase (LXRα) | Suppression | 52 nM | - | [1][4] |

| Reporter Gene Assay | ABCA1 promoter-Luciferase (LXRβ) | Suppression | 10 nM | - | [1][4] |

| Gene Expression (qPCR) | FASN | Suppression | 10 µM (24h treatment) | HepG2 | [1] |

| Gene Expression (qPCR) | SREBP1c | Suppression | 10 µM (24h treatment) | HepG2 | [1] |

Table 2: Off-Target Activity of this compound on Other Nuclear Receptors (10 µM)

| Target Nuclear Receptor | Effect | Assay Type | Cell Line | Reference |

| Glucocorticoid Receptor (GR) | Activation | Cotransfection Assay | HEK293 | [1] |

| Pregnane X Receptor (PXR) | Activation | Cotransfection Assay | HEK293 | [1] |

| Farnesoid X Receptor (FXR) | Activation | Cotransfection Assay | HEK293 | [1] |

| Retinoid-related Orphan Receptor γ (RORγ) | Activation | Cotransfection Assay | HEK293 | [1] |

| Vitamin D Receptor (VDR) | Activation | Cotransfection Assay | HEK293 | [1] |

| Constitutive Androstane Receptor (CAR) | Activation | Cotransfection Assay | HEK293 | [1] |

| Estrogen Receptor α (ERα) | Activation | Cotransfection Assay | HEK293 | [1] |

| Estrogen Receptor β (ERβ) | Activation | Cotransfection Assay | HEK293 | [1] |

| Estrogen-related Receptor α (ERRα) | Repression | Cotransfection Assay | HEK293 | [1] |

| Progesterone Receptor (PR) | Repression | Cotransfection Assay | HEK293 | [1] |

Signaling Pathways and Experimental Workflows

LXR Signaling Pathway Modulation by this compound

This compound acts as an inverse agonist on LXRs. Instead of merely blocking agonist binding, it actively promotes a conformational change in the LXR protein that favors the recruitment of corepressor complexes (e.g., NCoR) over coactivator proteins (e.g., SRC1). This leads to the repression of basal transcription of LXR target genes.

Caption: LXR signaling pathway modulation by this compound.

Experimental Workflow for Assessing Nuclear Receptor Activity

A common workflow to determine the effect of a compound like this compound on nuclear receptor activity involves a combination of in vitro assays, starting with broad screening and moving towards more specific validation.

Caption: A typical experimental workflow for characterizing a nuclear receptor modulator.

Detailed Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is adapted from methodologies used to assess the expression of LXR target genes in HepG2 cells treated with this compound.[1]

Objective: To quantify the relative mRNA levels of target genes (e.g., FASN, SREBP1c) and a reference gene (e.g., Cyclophilin B).

Materials:

-

HepG2 cells

-

This compound

-

Cell culture medium (e.g., MEM with 10% FBS)

-

RNA isolation kit (e.g., Qiagen RNeasy Kit)

-

cDNA synthesis kit (e.g., Bio-Rad iScript cDNA Synthesis Kit)

-

SYBR Green qPCR master mix

-

qPCR instrument (e.g., Applied Biosystems 7900HT)

-

Gene-specific primers (designed to amplify a 100-200 bp product)

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

-

-

RNA Isolation:

-

Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine:

-

SYBR Green qPCR master mix

-

Forward primer (final concentration 200-500 nM)

-

Reverse primer (final concentration 200-500 nM)

-

Diluted cDNA template

-

Nuclease-free water to the final volume.

-

-

Include no-template controls (NTCs) for each primer set.

-

Run each sample in duplicate or triplicate.

-

-

qPCR Cycling Conditions:

-

Use a standard three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

Melt curve analysis to verify product specificity.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

-

Cotransfection Assay for Nuclear Receptor Activity

This protocol is based on the methods used to characterize the activity of this compound on various nuclear receptors in HEK293 cells.[1]

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist for a specific nuclear receptor.

Materials:

-

HEK293 cells

-

Transfection reagent (e.g., Lipofectamine)

-

Expression plasmid for the nuclear receptor of interest (full-length or Gal4-LBD fusion)

-

Reporter plasmid containing response elements for the nuclear receptor (or Gal4 upstream activating sequences) driving a reporter gene (e.g., luciferase).

-

Control plasmid for normalization (e.g., Renilla luciferase).

-

This compound and any known reference agonists/antagonists.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Prepare the transfection mix by combining the expression plasmid, reporter plasmid, control plasmid, and transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

-

Compound Treatment:

-

Replace the transfection medium with fresh medium containing various concentrations of this compound or reference compounds.

-

To test for antagonist activity, co-treat with a known agonist.

-

Incubate for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate IC₅₀ or EC₅₀ values.

-

Discussion and Conclusion

This compound is a valuable chemical probe for studying LXR biology. However, its utility is tempered by its promiscuous activity on a variety of other nuclear receptors. This polypharmacology is particularly evident in vivo, where the observed phenotype can be a composite of on-target LXR inhibition and off-target effects.[1][5] For instance, the activation of GR, PXR, and FXR in the liver by this compound can lead to the regulation of genes involved in gluconeogenesis, drug metabolism, and bile acid homeostasis, respectively, which may confound the interpretation of results from studies solely focused on LXR.[6][7][8]

Researchers using this compound should be cognizant of its complex pharmacological profile. It is recommended to:

-

Use the lowest effective concentration of this compound to minimize off-target effects.

-

When possible, use more selective LXR antagonists if the research question is strictly focused on LXR signaling.

This technical guide provides a foundational understanding of the downstream targets of this compound. The provided data and protocols should enable researchers to design and interpret experiments with a greater awareness of the compound's multifaceted activities. Future research employing unbiased, systems-level approaches such as transcriptomics and proteomics will be invaluable in further delineating the complete downstream signaling network of this compound and other nuclear receptor modulators.

References

- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]

- 6. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enterohepatic and non-canonical roles of farnesoid X receptor in controlling lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

GSK2033 and its Effects on Cholesterol Homeostasis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK2033 is a synthetic molecule identified as a potent antagonist and inverse agonist of the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2). LXRs are critical nuclear receptors that function as cholesterol sensors, playing a pivotal role in maintaining cholesterol homeostasis, regulating lipid metabolism, and modulating inflammatory responses. While this compound has demonstrated clear efficacy in cell-based models by suppressing LXR target genes involved in lipogenesis and cholesterol transport, its in vivo effects have revealed a more complex pharmacological profile. This guide provides a comprehensive technical overview of this compound, summarizing its effects on cholesterol homeostasis, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action and experimental workflows.

Core Concepts: this compound and Liver X Receptors

Liver X Receptors are ligand-activated transcription factors that, upon binding to oxysterols (oxidized derivatives of cholesterol), form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the promoter regions of target genes to regulate their transcription. LXR activation is a key mechanism for preventing cellular cholesterol overload by promoting reverse cholesterol transport and inhibiting cholesterol uptake.

This compound acts as an inverse agonist of LXRs. In the absence of an agonist, LXRs can be bound by corepressor proteins, leading to a basal level of transcriptional repression. While an agonist would displace these corepressors and recruit coactivators, an inverse agonist like this compound enhances the recruitment of corepressors, leading to a further suppression of target gene transcription below the basal level.[1][2] This mode of action has positioned this compound as a tool for studying the physiological roles of LXR and as a potential therapeutic agent for diseases characterized by excessive lipogenesis.

However, a critical aspect of this compound's pharmacology is its promiscuity.[1] It has been shown to interact with a range of other nuclear receptors, leading to off-target effects that can confound its LXR-specific actions, particularly in complex in vivo systems.[1][3]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

In Vitro Activity of this compound

| Parameter | LXRα | LXRβ | Assay System | Reference |

| IC50 (nM) | 17 | 9 | LXRE-driven luciferase reporter | [1] |

| IC50 (nM) | 52 | 11 | ABCA1-driven luciferase reporter | [1] |

In Vitro Effects of this compound on LXR Target Gene Expression in HepG2 Cells

| Gene | Treatment | Fold Change vs. Control | Cell Line | Reference |

| FASN | 10 µM this compound (24h) | Suppression (p < 0.05) | HepG2 | [1] |

| SREBP-1c | 10 µM this compound (24h) | Suppression (p < 0.05) | HepG2 | [1] |

In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model of NAFLD

| Parameter | Vehicle Control | This compound (30 mg/kg/day, 1 month) | Outcome | Reference |

| Hepatic Triglycerides | No significant difference | No significant difference | No effect on hepatic steatosis | [1] |

| Plasma Triglycerides | No significant difference | No significant difference | No effect on plasma triglycerides | [1] |

| Hepatic Fasn Expression | Baseline | Increased | Induction of lipogenic gene | [1] |

| Hepatic Srebp-1c Expression | Baseline | Increased | Induction of lipogenic gene | [1] |

Off-Target Activity of this compound (10 µM) in Nuclear Receptor Specificity Assay

| Receptor | Activity |

| RORγ, FXR, VDR, PXR, CAR, ERα, ERβ, GR, ERRβ, ERRγ | Activation |

| ERRα, PR | Repression |

Detailed Experimental Protocols

Cell Culture and Reagents

-

HEK293 and HepG2 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) and Minimal Essential Medium (MEM) respectively, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin and streptomycin).[1]

-

This compound: Dissolved in a suitable solvent like DMSO to prepare stock solutions.

Co-transfection and Luciferase Reporter Gene Assay in HEK293 Cells

This assay is used to determine the effect of this compound on the transcriptional activity of LXRα and LXRβ.

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection Mixture Preparation: For each well, prepare a mixture containing:

-

An LXR expression vector (for LXRα or LXRβ).

-

An LXRE-driven luciferase reporter vector (e.g., containing the promoter of a known LXR target gene like ABCA1).

-

A vector expressing a control reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent (e.g., Lipofectamine).

-

-

Transfection: Add the transfection mixture to the cells and incubate for 4-6 hours.

-

Compound Treatment: After incubation, replace the transfection medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for an additional 14-16 hours.

-

Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis in HepG2 Cells

This protocol is used to measure the effect of this compound on the mRNA levels of LXR target genes.

-

Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using:

-

cDNA template.

-

Gene-specific primers for the target genes (e.g., FASN, SREBP-1c) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

qPCR master mix containing DNA polymerase and fluorescent dye (e.g., SYBR Green).

-

-

qPCR Run: Perform the qPCR reaction in a real-time PCR cycler.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Nuclear Receptor Specificity Assay

This assay determines the selectivity of this compound by testing its activity on a panel of nuclear receptors.

-

Principle: This assay utilizes a hybrid receptor system where the ligand-binding domain (LBD) of a nuclear receptor of interest is fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing GAL4 upstream activating sequences (UAS).

-

Co-transfection: Co-transfect HEK293 cells with:

-

A plasmid expressing the GAL4-DBD-NR-LBD fusion protein.

-

A reporter plasmid containing the GAL4 UAS-driven luciferase gene.

-

-

Compound Treatment: Treat the transfected cells with this compound or a known ligand for the specific nuclear receptor being tested.

-

Luciferase Assay: After incubation, measure luciferase activity as described in protocol 4.2.

-

Interpretation: An increase or decrease in luciferase activity indicates that this compound activates or represses the transcriptional activity of the tested nuclear receptor's LBD, respectively.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Mechanism of Action as an LXR Inverse Agonist

Caption: this compound acts as an LXR inverse agonist, enhancing corepressor recruitment.

Experimental Workflow for Evaluating this compound's In Vitro Activity

Caption: Workflow for in vitro characterization of this compound's LXR activity.

Logical Relationship of this compound's Promiscuous Activity

Caption: Promiscuous binding of this compound leads to divergent in vitro and in vivo effects.

Conclusion

This compound is a valuable research tool for elucidating the roles of LXR in cellular and systemic metabolism. Its function as a potent LXR inverse agonist is well-established in vitro, where it effectively suppresses the transcription of genes involved in cholesterol homeostasis and lipogenesis. However, its clinical development is hampered by a significant lack of specificity, leading to paradoxical effects in vivo. The induction of lipogenic genes in animal models, contrary to its mechanism of action on LXR, highlights the challenges of translating in vitro findings to complex biological systems, especially for compounds that interact with multiple targets. Future research in this area may focus on developing more selective LXR inverse agonists that retain the beneficial effects on lipogenesis without the confounding off-target activities observed with this compound. This in-depth guide provides the necessary technical information for researchers to understand and critically evaluate the existing data on this compound and to design future experiments to further probe the intricacies of LXR signaling in health and disease.

References

The Promiscuous Nature of GSK2033: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

GSK2033, initially identified as a potent antagonist of the Liver X Receptors (LXRα and LXRβ), has demonstrated a complex and promiscuous pharmacological profile. While it effectively functions as an LXR inverse agonist in various cell-based assays, its activity in vivo has revealed unexpected and contradictory outcomes, primarily attributed to its engagement with a range of other nuclear receptors. This guide provides a comprehensive technical overview of the promiscuous activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Concept: From LXR Antagonism to Widespread Nuclear Receptor Modulation

This compound was developed as a tool to probe the therapeutic potential of LXR inhibition. In controlled in vitro settings, it performs as expected, suppressing the basal transcription of LXR target genes. However, when evaluated in a mouse model of non-alcoholic fatty liver disease (NAFLD), this compound failed to produce the anticipated therapeutic effects. Instead of suppressing lipogenesis, it induced the expression of key lipogenic enzymes. This paradoxical finding prompted a deeper investigation into its specificity, which ultimately unveiled its promiscuous nature.[1][2][3]

Quantitative Profile of this compound Activity

The following tables summarize the quantitative data on this compound's activity against its primary targets, LXRα and LXRβ, and its off-target interactions with other nuclear receptors.

Table 1: LXR Antagonist Potency of this compound

| Target | pIC50 | IC50 (nM) | Assay Type |

| LXRα | 7.0 | 100 | Cotransfection Assay |

| LXRβ | 7.4 | 40 | Cotransfection Assay |

| LXRα | - | 17 | Full-length LXRα cotransfection assay |

| LXRβ | - | 9 | Full-length LXRβ cotransfection assay |

| LXRα | - | 52 | ABCA1 driven luciferase reporter assay |

| LXRβ | - | 10 | ABCA1 driven luciferase reporter assay |

Data sourced from MedchemExpress and reflecting typical findings in the literature.[4]

Table 2: Off-Target Activity of this compound on Various Nuclear Receptors

| Nuclear Receptor | Effect | Fold Activation/Repression |

| Glucocorticoid Receptor (GR) | Activation | ~2.5 |

| Pregnane X Receptor (PXR) | Activation | ~2.0 |

| Farnesoid X Receptor (FXR) | Activation | ~1.5 |

| Estrogen-related receptor alpha (ERRα) | Repression | ~0.5 |

| Progesterone Receptor (PR) | Repression | ~0.5 |

Data represents approximate fold-change as determined in Gal4-LBD cotransfection assays in HEK293 cells at a concentration of 10 μM this compound.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Nuclear Receptor Specificity Assay (Gal4-LBD Cotransfection)

This assay is crucial for determining the specificity of a compound against a panel of nuclear receptors.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

-

Plasmids:

-

Expression vectors for the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of various human nuclear receptors (e.g., GR, PXR, FXR, ERRα, PR).

-

A reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

A control plasmid expressing β-galactosidase for normalization of transfection efficiency.

-

-

Methodology:

-

HEK293 cells are plated in 96-well plates and allowed to adhere overnight.

-

Cells are co-transfected with the Gal4-LBD expression plasmid, the UAS-reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

After 24 hours, the transfection medium is replaced with a fresh medium containing either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 10 μM).

-

Cells are incubated for an additional 24 hours.

-

Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

-

Luciferase activity is normalized to β-galactosidase activity to account for variations in transfection efficiency.

-

The fold activation or repression is calculated relative to the vehicle-treated control.

-

LXR Inverse Agonist Activity in HepG2 Cells (qPCR)

This experiment assesses the ability of this compound to suppress the expression of known LXR target genes.

-

Cell Line: Human hepatoma (HepG2) cells.

-

Methodology:

-

HepG2 cells are cultured in Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Cells are seeded in 6-well plates and grown to approximately 80% confluency.

-

The culture medium is replaced with a fresh medium containing this compound (e.g., 10 μM) or vehicle control.

-

After 24 hours of treatment, total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR) is performed using gene-specific primers for LXR target genes such as FASN (Fatty Acid Synthase) and SREBP1c (Sterol Regulatory Element-Binding Protein 1c), and a housekeeping gene for normalization (e.g., GAPDH).

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

In Vivo Efficacy in a Mouse Model of NAFLD

This protocol evaluates the physiological effects of this compound in a disease-relevant animal model.

-

Animal Model: 21-week old male C57BL/6J mice with diet-induced obesity (DIO).

-

Diet: High-fat diet (60% kcal from fat, 20% from carbohydrates).

-

Treatment:

-

This compound is administered once daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg for 28 days.

-

A control group receives vehicle injections.

-

-

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized, and liver and plasma samples are collected.

-

Hepatic and plasma triglyceride levels are measured using commercially available kits.

-

Gene expression analysis of lipogenic and inflammatory markers in the liver is performed by qPCR as described above.

-

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: LXR signaling pathway and the mechanism of this compound inverse agonism.

References

- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Quantitative Data Summary: GSK2033's Activity Profile on Nuclear Receptors

An In-depth Technical Guide on the Impact of GSK2033 on Nuclear Receptor Signaling and its Crosstalk with the RIPK1 Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological compound this compound, focusing on its multifaceted interactions with nuclear receptor signaling pathways and its indirect influence on the Receptor-Interacting Protein Kinase 1 (RIPK1) signaling cascade, a critical regulator of inflammation and cell death. Initially characterized as a potent antagonist of the Liver X Receptors (LXRs), subsequent research has unveiled a more complex profile for this compound, revealing its promiscuous activity across a range of nuclear receptors. This guide consolidates the available quantitative data, details the key experimental methodologies used to characterize its activity, and visualizes the intricate signaling networks involved.

This compound's interaction with nuclear receptors has been primarily assessed using cotransfection assays. While originally identified as an LXR antagonist, it exhibits a broad spectrum of activity, functioning as an agonist for some receptors and an antagonist or inverse agonist for others. The following tables summarize the known quantitative and qualitative data for this compound's effects on various nuclear receptors.

Table 1: Inverse Agonist/Antagonist Activity of this compound on Liver X Receptors

| Nuclear Receptor | Assay Type | Parameter | Value (nM) |

| LXRα | LXRE-driven luciferase reporter | IC50 | 17[1] |

| LXRβ | LXRE-driven luciferase reporter | IC50 | 9[1] |

| LXRα | ABCA1-driven luciferase reporter | IC50 | 52[1] |

| LXRβ | ABCA1-driven luciferase reporter | IC50 | 10[1] |

| LXRα | LXR transactivation assay | IC50 | 100[2] |

| LXRβ | LXR transactivation assay | IC50 | 398[2] |

Table 2: Promiscuous Activity of this compound on a Panel of Nuclear Receptors (at 10 µM)

| Nuclear Receptor | Observed Effect |

| RORγ | Activation[1] |

| FXR | Activation[1] |

| VDR | Activation |

| PXR | Activation[1] |

| CAR | Activation |

| ERα | Activation[1] |

| ERβ | Activation[1] |

| GR | Activation[1] |

| ERRβ | Activation |

| ERRγ | Activation |

| ERRα | Suppression[1] |

| PR | Suppression[1] |

Experimental Protocols: Assessing Nuclear Receptor Activity

The primary experimental method used to determine the activity profile of this compound across the nuclear receptor superfamily is the Gal4 DNA-Binding Domain Ligand-Binding Domain (Gal4-DBD-LBD) Fusion Luciferase Reporter Assay .

Gal4-DBD-LBD Luciferase Reporter Assay: Detailed Methodology

This cell-based assay is a powerful tool for screening compounds against specific nuclear receptors and quantifying their agonist or antagonist activity.[3][4]

Objective: To determine if a test compound (e.g., this compound) can activate or inhibit a specific nuclear receptor's ligand-binding domain (LBD).

Principle: The assay utilizes a chimeric receptor system. The LBD of the nuclear receptor of interest is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4.[3] This fusion protein is co-expressed in a host cell line (commonly HEK293) with a reporter plasmid. The reporter plasmid contains a promoter with multiple copies of the Gal4 Upstream Activation Sequence (UAS), which drives the expression of a reporter gene, typically firefly luciferase.[3][4] If the test compound binds to the LBD and induces an active conformation, the Gal4-DBD-LBD fusion protein binds to the UAS and drives the expression of luciferase, resulting in a measurable light signal.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells.

-

Plasmids:

-

Expression plasmid encoding the Gal4-DBD fused to the LBD of the human nuclear receptor of interest (e.g., pFA-CMV-LXRα-LBD).

-

Reporter plasmid containing multiple Gal4 UAS repeats upstream of a minimal promoter driving the firefly luciferase gene (e.g., pFR-Luc).

-

Control plasmid constitutively expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent (e.g., Lipofectamine).

-

This compound and reference compounds (known agonists and antagonists for each receptor).

-

Dual-luciferase reporter assay system.

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2).

-

96-well cell culture plates (clear for cell culture, opaque for luminescence reading).

-

Luminometer.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate for 20-24 hours.[4]

-

Plasmid Transfection:

-

Prepare a transfection mix containing the Gal4-DBD-LBD expression plasmid, the pFR-Luc reporter plasmid, and the pRL-SV40 control plasmid.

-

Add the transfection reagent to the plasmid mix and incubate to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and reference compounds in the appropriate cell culture medium.

-

After the transfection incubation, replace the transfection medium with the medium containing the test compounds.

-

Incubate the cells with the compounds for 16-24 hours.[4]

-

-

Luciferase Assay:

-

Lyse the cells using the buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity in a luminometer.

-

Measure the Renilla luciferase activity in the same wells.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

-

For agonist activity, calculate the fold induction relative to a vehicle control (e.g., DMSO).

-

For antagonist activity, co-treat the cells with a known agonist and the test compound, and calculate the percentage of inhibition of the agonist's response.

-

Plot the normalized data against the compound concentration and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

-

This compound's Impact on Nuclear Receptor Signaling and Crosstalk with the RIPK1 Pathway

The functional consequences of this compound's interaction with nuclear receptors are complex, leading to a cascade of downstream effects. Its impact on the RIPK1 signaling pathway is indirect, mediated through the modulation of inflammatory gene expression programs that are co-regulated by these nuclear receptors.

Promiscuous Targeting of Nuclear Receptors by this compound

This compound's ability to bind to the ligand-binding domains of multiple nuclear receptors suggests it can initiate or inhibit a wide array of transcriptional programs. This promiscuity is a critical consideration in its overall pharmacological effect.

The RIPK1 Signaling Pathway: A Central Regulator of Inflammation

RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to stimuli such as tumor necrosis factor-alpha (TNFα).[5] Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex (Complex I) is formed, which includes RIPK1. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory and cell survival genes.[6]

Crosstalk: How this compound's Nuclear Receptor Targets Modulate RIPK1 Signaling

The impact of this compound on RIPK1 signaling is a result of the complex interplay between the nuclear receptors it modulates and the NF-κB pathway.

-

Liver X Receptors (LXR): LXR activation is known to suppress inflammatory responses by transrepressing NF-κB target genes.[7] As this compound is an LXR antagonist/inverse agonist, it would block this repressive function, potentially leading to an enhanced inflammatory response under certain conditions.

-

Glucocorticoid Receptor (GR): The activation of GR by glucocorticoids is a cornerstone of anti-inflammatory therapy. Activated GR can directly interact with the p65 subunit of NF-κB, inhibiting its transcriptional activity (transrepression).[8][9][10] Since this compound acts as a GR agonist, it has the potential to suppress NF-κB-mediated inflammation through this mechanism.

-

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): Both FXR and PXR have been shown to negatively regulate the NF-κB signaling pathway, thus exerting anti-inflammatory effects.[11][12] this compound's agonist activity on these receptors could contribute to an overall anti-inflammatory effect.

The net effect of this compound on the RIPK1/NF-κB pathway is therefore context-dependent and likely represents the integrated output of its opposing actions on different nuclear receptors.

Conclusion and Future Directions

This compound is a pharmacologically complex molecule whose initial classification as a simple LXR antagonist belies its broad activity across the nuclear receptor superfamily. This technical guide has synthesized the available data to demonstrate that this compound's impact on nuclear receptor signaling is extensive and that its influence on the RIPK1 pathway is indirect, arising from the crosstalk between the nuclear receptors it targets and the NF-κB signaling cascade.

For researchers and drug development professionals, the case of this compound underscores the critical importance of comprehensive off-target profiling. The promiscuous nature of such compounds can lead to unexpected in vivo effects that diverge from the predicted outcomes based on their primary target. Understanding the integrated network of signaling pathways modulated by a compound is essential for predicting its ultimate physiological effects.

Future research should focus on obtaining more precise quantitative data (EC50 and IC50 values) for this compound's activity on a wider panel of nuclear receptors. Furthermore, functional studies are needed to elucidate the net consequence of its opposing actions on pro- and anti-inflammatory nuclear receptors in various cellular and in vivo models of inflammation. Such investigations will be crucial for determining any potential therapeutic utility of this compound and for informing the development of more selective nuclear receptor modulators.

References

- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antbioinc.com [antbioinc.com]

- 7. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Scholarly Article or Book Chapter | Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. | ID: 4x51hr86c | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Studies of GSK2033 in Atherosclerosis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GSK2033, a potent antagonist of the Liver X Receptor (LXR), has been a subject of preclinical investigation for its potential therapeutic role in atherosclerosis. As a key regulator of lipid metabolism and inflammation, LXR presents a compelling target for intervention in atherosclerotic plaque development. This technical guide synthesizes the available preliminary data on this compound from in vitro and in vivo atherosclerosis models, presenting key findings, experimental methodologies, and a discussion of its complex pharmacological profile.

Core Findings and Data Summary

Initial studies with this compound have revealed a nuanced and, at times, contradictory pharmacological profile. While demonstrating expected LXR antagonistic activity in cell-based assays, its effects in animal models have been confounded by off-target activity.

In Vitro Studies

In vitro experiments have consistently shown that this compound functions as an LXR antagonist or inverse agonist. In macrophage cell lines such as RAW264.7 and THP-1, this compound has been observed to inhibit the expression of LXR target genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1][2] Furthermore, in HepG2 human hepatoma cells, this compound suppressed the expression of lipogenic genes like fatty acid synthase (FASN) and sterol regulatory element-binding protein 1c (SREBP-1c).[3]

| Cell Line | Treatment | Concentration | Key Findings | Reference |

| RAW264.7 | This compound | 10 µM | Greatly promoted the formation of foam cells.[1] | [1] |

| RAW264.7 | ox-LDL (20 µg/mL) + this compound | 2.5 µM | Inhibited ox-LDL induced upregulation of LXRα, LXRβ, ABCA1, ABCG1, SREBP1, and FASN mRNA levels.[2] | [2] |

| THP-1 | This compound | Not Specified | Decreased gene expression of ABCA1.[4] | [4] |

| HepG2 | This compound | 10 µM | Suppressed the expression of FASN and SREBP-1c.[3] | [3] |

In Vivo Studies

Animal studies, primarily in apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, have yielded unexpected results. Contrary to the anticipated anti-atherosclerotic effects based on in vitro data, this compound did not significantly reduce lipid accumulation in these models.[4] One study administered this compound at a dosage of 10 mg/kg/day via gavage for 3 months.[1] While this study noted that this compound treatment partially inhibited ABCA1 expression and completely inhibited ABCG1 expression in macrophages within the plaque, it did not lead to a reduction in atherosclerotic plaque area.[1]

Further investigation into the in vivo pharmacology of this compound in a mouse model of non-alcoholic fatty liver disease (NAFLD) revealed that the compound exhibits promiscuous activity, targeting a number of other nuclear receptors.[3][5] This off-target activity led to an unexpected induction of lipogenic gene expression, such as Fasn and Srebp-1c, rather than the suppression observed in vitro.[3]

| Animal Model | Diet | Treatment | Dosage | Duration | Key Findings | Reference |

| ApoE-/- Mice | High-Fat | This compound | 10 mg/kg/day | 3 months | No significant effect on lipid accumulation; partially inhibited ABCA1 and completely inhibited ABCG1 expression in plaque macrophages.[1] | [1] |

| Mouse Model of NAFLD | Not Specified | This compound | 30 mg/kg/day | 1 month | Increased expression of lipogenic enzymes Fasn and SREBP-1c; no effect on hepatic steatosis.[3] | [3] |

Experimental Protocols

In Vitro Foam Cell Formation Assay[1]

-

Cell Culture: RAW264.7 macrophage cells are cultured in standard conditions.

-

Induction of Foam Cells: Cells are incubated with 100 µg/ml oxidized low-density lipoprotein (ox-LDL) for 4 hours.

-

Treatment: Following ox-LDL incubation, the media is replaced with media containing 10 µM this compound and incubated for an additional 24 hours.

-

Analysis: Foam cell formation is assessed by Oil Red O staining to visualize lipid accumulation within the cells.

In Vivo Atherosclerosis Mouse Model[1]

-

Animal Model: 8-month-old male ApoE-/- mice are used.

-

Diet: Mice are fed a high-fat diet to induce atherosclerosis.

-

Treatment Groups:

-

Control Group: ApoE-/- mice on a normal diet.

-

Model Group: ApoE-/- mice on a high-fat diet.

-

This compound Group: ApoE-/- mice on a high-fat diet treated with this compound.

-

-

Drug Administration: this compound is administered daily via gavage at a dosage of 10 mg/kg.

-

Duration: The treatment is carried out for 3 months.

-

Endpoint Analysis: Aortic root sections are stained with Oil Red O to quantify atherosclerotic plaque area. Immunohistochemistry is used to analyze protein expression (e.g., ABCA1, ABCG1) within the plaques.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound in the context of atherosclerosis research primarily revolves around the Liver X Receptor signaling pathway.

Caption: LXR signaling in macrophages and the antagonistic action of this compound.

The experimental workflow for evaluating this compound in an in vivo atherosclerosis model is a multi-step process.

References

- 1. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK2033 in HepG2 Cells

Introduction

GSK2033 is a potent and well-characterized antagonist of the Liver X Receptors (LXRα and LXRβ)[1]. It also functions as an inverse agonist, suppressing the basal transcription of LXR target genes[2][3]. LXRs are nuclear receptors that play a critical role in the regulation of lipid and carbohydrate metabolism[2][3]. In the human hepatoma cell line HepG2, this compound has been utilized as a chemical tool to probe the role of LXR in hepatic lipogenesis. These notes provide detailed protocols for the application of this compound in HepG2 cells to study its effects on LXR signaling and target gene expression.

Mechanism of Action: LXR Inverse Agonism

Liver X Receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes[2]. In the absence of an activating ligand, the LXR/RXR complex can be associated with corepressor proteins, maintaining a basal level of transcription. As an inverse agonist, this compound enhances the recruitment of corepressors (like NCoR) to the LXR/RXR complex, leading to active suppression of gene transcription below basal levels[2]. This is in contrast to an antagonist, which would simply block the binding and action of an agonist. In HepG2 cells, this inverse agonist activity results in the downregulation of key lipogenic genes such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c)[2].

Caption: LXR signaling pathway modulation by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound activity from cell-based assays.

| Parameter | Receptor/Cell Line | Value | Reference |

| pIC₅₀ | LXRα | 7.0 | [1] |

| LXRβ | 7.4 | [1] | |

| IC₅₀ (Cotransfection Assay) | LXRα | 17 nM | [1] |

| LXRβ | 9 nM | [1] | |

| IC₅₀ (ABCA1 Reporter Assay) | LXRα | 52 nM | [1] |

| LXRβ | 10 nM | [1] | |

| IC₅₀ (SREBP-1c Expression) | HepG2 cells | < 100 nM | [1] |

| Effective Concentration | HepG2 cells | 10 µM | [2] |

Experimental Protocols

HepG2 Cell Culture

This protocol outlines the standard procedure for maintaining and passaging HepG2 cells to ensure they are healthy and suitable for experimentation.

Materials:

-

HepG2 cells

-

Minimal Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TrypLE™ or 0.25% Trypsin-EDTA

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

T-75 culture flasks

-

6-well or 12-well plates for experiments

Procedure:

-

Growth Medium Preparation: Prepare complete growth medium by supplementing MEM with 10% FBS and 1% Penicillin-Streptomycin.[2]

-

Cell Maintenance: Culture HepG2 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.[4]

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with DPBS.

-

Add 2-3 mL of TrypLE™ or Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[5] HepG2 cells grow in clusters, so ensure a single-cell suspension is achieved by gently pipetting up and down.[5]

-

Neutralize the trypsin by adding at least double the volume of complete growth medium.

-

Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 4 minutes.[4]

-

Resuspend the cell pellet in fresh growth medium and plate into new flasks or experimental plates at the desired density. Passage cells every 3-4 days.[5]

-

This compound Treatment of HepG2 Cells

This protocol describes the treatment of HepG2 cells with this compound to assess its impact on gene expression.

Materials:

-

Plated HepG2 cells (e.g., in 6-well plates)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

Procedure:

-

Cell Plating: The day before treatment, seed HepG2 cells in 6-well plates at a density that will result in 75-80% confluency on the day of the experiment.

-

Compound Preparation: Prepare a working solution of this compound in complete growth medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000. Prepare a vehicle control using the same concentration of DMSO (e.g., 0.1%).

-

Treatment:

-

Aspirate the medium from the wells.

-

Add the medium containing either this compound or the vehicle control to the respective wells.

-

Incubate the plates for 24 hours at 37°C with 5% CO₂.[2]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps to quantify changes in the mRNA levels of LXR target genes, such as FASN and SREBP1c, following this compound treatment.

Materials:

-

This compound-treated and vehicle-treated HepG2 cells

-

RNA isolation kit (e.g., Qiagen RNeasy Kit)[2]

-

cDNA synthesis kit (e.g., iScript cDNA kit)[2]

-

SYBR Green qPCR Master Mix[2]

-

qRT-PCR instrument

-

Primers for target genes (FASN, SREBP1c) and a reference gene (Cyclophilin B)[2]

Procedure:

-

RNA Isolation: After the 24-hour treatment, lyse the cells directly in the wells and isolate total RNA using a commercial kit according to the manufacturer's instructions.[2]

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[2]

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

-

Run the qPCR reaction in duplicate or triplicate for each sample.[2]

-

Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Analyze the results using the ΔΔCt method.[2] Normalize the expression of the target genes (FASN, SREBP1c) to the expression of the reference gene (Cyclophilin B).[2] Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated control.

Caption: Experimental workflow for qRT-PCR analysis.

Disclaimer: This document is intended for research purposes only. All experiments should be conducted in a suitable laboratory environment, following all institutional and national safety guidelines. The promiscuous nature of this compound, which can target other nuclear receptors, should be considered when interpreting results.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tripod.nih.gov [tripod.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for In Vivo Administration of GSK2033 in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of GSK2033, a Liver X Receptor (LXR) antagonist/inverse agonist, in a diet-induced obese (DIO) mouse model of Non-Alcoholic Fatty Liver Disease (NAFLD). While this compound demonstrates clear LXR inverse agonist activity in cell-based assays, its in vivo effects in the context of NAFLD are complex and warrant careful consideration due to promiscuous off-target activity.

Summary of In Vivo Efficacy and Key Findings

This compound was administered to diet-induced obese mice, a common model for NAFLD, to assess its therapeutic potential. Contrary to the expected outcomes based on its LXR inverse agonist activity, this compound did not ameliorate hepatic steatosis. In fact, it led to an unexpected induction of key lipogenic genes. This paradoxical effect is attributed to the compound's promiscuity, as it has been shown to interact with a number of other nuclear receptors that can influence hepatic gene expression.[1][2][3]

Quantitative Data Summary

| Parameter | Value | Source |

| Compound | This compound | [1] |

| Animal Model | Diet-Induced Obese (DIO) Mice | [1] |

| Diet | High-Fat Diet (60% kcal from fat) | [1] |

| Dosage | 30 mg/kg | [1] |

| Route of Administration | Intraperitoneal (i.p.) Injection | [1] |

| Dosing Frequency | Once daily (q.d.) | [1] |

| Treatment Duration | 28 days | [1] |

| Pharmacokinetics | Sustained plasma levels (50-250 nM) over 8 hours post-injection. Liver concentrations remained above the IC50 4 hours post-injection. | [1] |

| Effect on Hepatic Steatosis | No significant effect on hepatic lipid content. | [1][2] |

| Effect on Plasma Triglycerides | No significant effect. | [1] |

| Effect on Lipogenic Gene Expression | Unexpectedly increased the hepatic expression of Fasn and Srebp1c. | [1][2] |

| Promiscuous Activity | This compound was found to activate a number of other nuclear receptors, including the glucocorticoid receptor, pregnane (B1235032) X receptor, and farnesoid X receptor, while repressing others. | [1] |

Experimental Protocols

1. Animal Model and Diet

-

Animal Model: Male C57BL/6J mice are a suitable strain for inducing diet-induced obesity and NAFLD.

-

Acclimatization: House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the start of the experiment.

-

Diet: To induce the NAFLD phenotype, feed the mice a high-fat diet (HFD) containing 60% of calories from fat for a sufficient period (e.g., 8-12 weeks) to establish obesity and hepatic steatosis.

2. Preparation and Administration of this compound

-

Compound Preparation: The formulation of this compound for in vivo administration is critical for its solubility and bioavailability. While the specific vehicle was not detailed in the primary reference, a common vehicle for similar compounds is a solution of 10% DMSO, 40% PEG400, and 50% sterile saline. It is crucial to ensure complete dissolution of the compound.

-

Dosage Calculation: Calculate the required volume of the this compound solution for each mouse based on its body weight to achieve a final dose of 30 mg/kg.

-

Administration: Administer the this compound solution once daily via intraperitoneal (i.p.) injection. Maintain a consistent time of day for injections throughout the 28-day study period.

3. Monitoring and Sample Collection

-

Body Weight and Food Intake: Monitor and record the body weight and food intake of each animal daily.

-

Terminal Procedure: At the end of the 28-day treatment period, euthanize the mice following approved institutional guidelines.

-

Sample Collection:

-

Blood: Collect blood via cardiac puncture for plasma analysis (e.g., triglycerides).

-

Liver: Perfuse the liver with phosphate-buffered saline (PBS) to remove blood. A portion of the liver should be snap-frozen in liquid nitrogen for gene expression analysis (qPCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis).

-

4. Analytical Methods

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the frozen liver tissue using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR using primers for target genes such as Fasn, Srebp1c, Scd-1, Tnfa, Hmgcr, and Cyp7a1, with a suitable housekeeping gene for normalization.

-

-

Histological Analysis:

-

Embed the formalin-fixed liver tissue in paraffin.

-

Section the tissue and stain with Hematoxylin and Eosin (H&E).

-

Evaluate the degree of hepatic steatosis under a microscope.

-

-

Plasma Lipid Analysis:

-

Separate plasma from the collected blood by centrifugation.

-

Measure plasma triglyceride levels using a commercial assay kit.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's mechanism of action and promiscuity in hepatocytes.

Caption: Experimental workflow for in vivo testing of this compound in a NAFLD mouse model.

References

- 1. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promiscuous activity of the LXR antagonist this compound in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of GSK2033 for THP-1 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2033 is a potent and selective antagonist of the Liver X Receptor (LXR), with inverse agonist properties.[1][2] LXRs, comprising LXRα and LXRβ, are nuclear receptors that play a critical role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis. In the human monocytic cell line THP-1, which is widely used to study monocyte and macrophage biology, this compound has been utilized to investigate the role of LXR in these processes.[3][4] Specifically, it has been shown to inhibit the expression of LXR target genes such as ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[3][4]

The optimal concentration of this compound for use in THP-1 cell culture is dependent on the specific experimental endpoint. This document provides a summary of reported concentrations, detailed protocols for determining the optimal concentration for your specific application, and relevant signaling pathway information.

Data Presentation: Reported Concentrations and Effects of this compound

The following table summarizes the concentrations of this compound used in various studies, including those involving THP-1 cells and other relevant cell lines.

| Cell Line | Concentration | Duration | Observed Effect | Reference(s) |

| THP-1 | < 100 nM (IC50) | Not specified | Inhibition of ABCA1 expression. | [4] |

| THP-1 | > 1 µM | 24 hours | Noted some toxicity. | [5] |

| Human Monocytes | 2.5 µM | 24 hours | LXR antagonist activity, attenuated the effect of oxidized LDL. | [6] |